molecular formula C11H11N3O2 B8506243 1-(Benzylideneamino)piperazine-2,3-dione CAS No. 67499-77-8

1-(Benzylideneamino)piperazine-2,3-dione

Cat. No.: B8506243
CAS No.: 67499-77-8
M. Wt: 217.22 g/mol
InChI Key: GNTQUBLKRFTCQR-UHFFFAOYSA-N
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Description

1-(Benzylideneamino)piperazine-2,3-dione is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

67499-77-8

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-(benzylideneamino)piperazine-2,3-dione

InChI

InChI=1S/C11H11N3O2/c15-10-11(16)14(7-6-12-10)13-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,15)

InChI Key

GNTQUBLKRFTCQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1)N=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 g. of the ethyl ester product from part (d) are dissolved in 100 ml. of ethanol. 0.5 g. of Lindlar catalyst are added and the reaction mixture is stirred for four hours at room temperature under two atmospheres of hydrogen. At intervals the reaction mixture is filtered. After completion of the slow absorption of hydrogen, the reaction solution is flooded with nitrogen and then heated to a boil. This mixture is filtered while hot and after cooling 1 g. of crude product is obtained from the filtrate. Recrystallization from water yields as white crystals purified 1-[(phenylmethylene)amino]-2,3-piperazinedione; m.p. 229°-231°.
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Synthesis routes and methods II

Procedure details

1.3 pts. by wt. of 1-amino-2,3-dioxo-piperazine, 1.3 pts. by wt. of benzaldehyde and 7 pts. by vol. of glacial acetic acid are warmed to 90° for 90 minutes and then left at 5° for 30 minutes. The precipitate is filtered off, washed first with 3 pts. by vol. of glacial acetic acid and then with three times 10 pts. by vol. of ethyl acetate and dried over P2O5. 1.75 pts. by wt. (81.8% ) of 1-benzylideneamino-2,3-dioxo-piperazine of melting point 236°-240° C. are obtained.
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